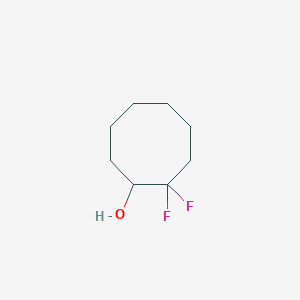
2,2-Difluorocyclooctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Difluorocyclooctan-1-ol” is a chemical compound with the molecular weight of 164.2 . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for “2,2-Difluorocyclooctan-1-ol” is the same as its common name . Its InChI code is 1S/C8H14F2O/c9-8(10)6-4-2-1-3-5-7(8)11/h7,11H,1-6H2 .
Physical And Chemical Properties Analysis
“2,2-Difluorocyclooctan-1-ol” is a liquid in its physical form . Its molecular weight is 164.2 . The InChI code provides information about its molecular structure .
Applications De Recherche Scientifique
Radical Cation Studies
2,2-Difluorocyclooctan-1-ol has potential applications in the study of radical cations. Solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) have been noted for their low nucleophilicity and high hydrogen bonding donor strength, making them ideal for radical cation studies. This suggests that similarly structured compounds, such as 2,2-Difluorocyclooctan-1-ol, could be useful in electrophilic aromatic substitution, photochemistry, and spin trapping studies (Eberson et al., 1997).
Fluorination Reactions
The introduction of fluorine atoms and fluorinated moieties into organic molecules is crucial in life science and materials science. Compounds like 2,2-Difluorocyclooctan-1-ol may serve as key reagents or intermediates in selective difluoromethylation and monofluoromethylation reactions, as they enable the incorporation of fluorine atoms, leading to the development of various pharmaceuticals and agrochemicals (Hu et al., 2009).
Crystal Structure Analysis
This compound could be useful in crystallography for understanding the structural characteristics of complex organic molecules. The study of similar compounds like di-1,5-cyclooctadienesilver tetrafluoroborate, which revealed insights into metal-olefin interactions and bonding lengths, indicates that 2,2-Difluorocyclooctan-1-ol could be valuable in exploring molecular geometries and interactions in organic chemistry (Albinati et al., 1979).
Synthesis of Aminocyclitols
2,2-Difluorocyclooctan-1-ol may be used in the synthesis of aminocyclitols, as seen in studies involving similar compounds. These syntheses can lead to single isomers with high yields, important for developing pharmaceuticals and other biologically active compounds (Karavaizoglu & Salamci, 2020).
Oxidizing Properties
Compounds structurally related to 2,2-Difluorocyclooctan-1-ol have been studied for their powerful oxidizing properties. These studies can provide insights into the redox behaviors of organic molecules, which are crucial in various chemical reactions and applications (Gerson et al., 1999).
Glycosylation Reactions
2,2-Difluorocyclooctan-1-ol might be applicable in glycosylation reactions. Similar fluorinated compounds have been used to catalyze stereoselective synthesis, enabling the creation of complex organic molecules like 2-deoxygalactosides, important in drug synthesis and biochemistry (Tatina et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2,2-difluorocyclooctan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c9-8(10)6-4-2-1-3-5-7(8)11/h7,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDARUYNUQJOWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclooctan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2852247.png)
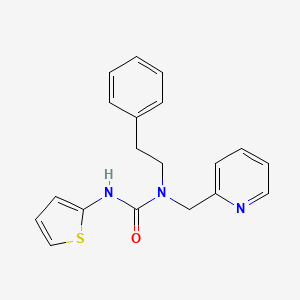
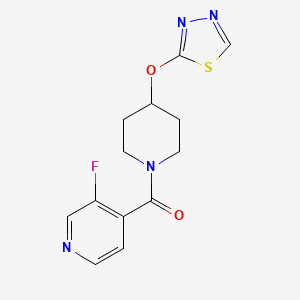

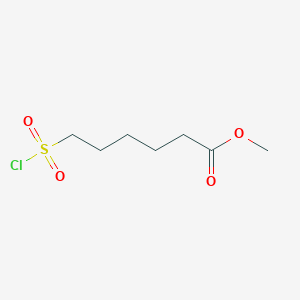
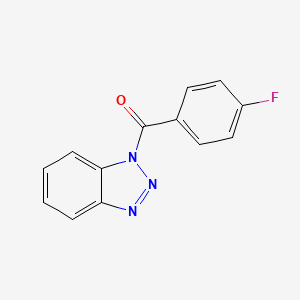

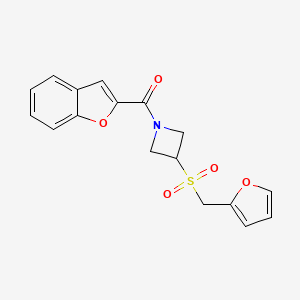

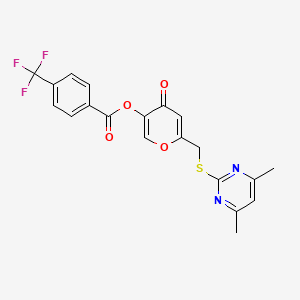
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2852261.png)

![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2852267.png)
![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)